APS-2-79 hydrochloride is a synthetic compound recognized for its role as a modulator of the kinase suppressor of Ras, or KSR, which is integral in the mitogen-activated protein kinase (MAPK) signaling pathway. This compound has garnered attention in research due to its potential applications in cancer therapy, particularly in inhibiting oncogenic Ras signaling. As a small molecule inhibitor, APS-2-79 hydrochloride stabilizes the inactive state of KSR, thereby disrupting the downstream signaling that promotes tumor growth and survival.
APS-2-79 hydrochloride is classified as a small molecule inhibitor and is categorized under chemical compounds that target specific protein interactions within cellular signaling pathways. It is derived from phenolic compounds and exhibits properties that allow it to interfere with the functional dynamics of protein kinases.
The synthesis of APS-2-79 hydrochloride involves several key steps:
The detailed synthetic route includes precise control over reaction conditions such as temperature, solvent choice, and reaction time to ensure high yield and purity of the final product.
APS-2-79 hydrochloride has a complex molecular structure characterized by its biphenyl ether framework. The molecular formula is C₁₄H₁₃ClFNO₂, with a molecular weight of approximately 285.72 g/mol. The compound features several functional groups that contribute to its biological activity, including:
The structural data can be visualized using techniques such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography to confirm the arrangement of atoms within the molecule .
APS-2-79 hydrochloride participates in various chemical reactions primarily related to its interaction with proteins involved in cell signaling:
These interactions are crucial for understanding how APS-2-79 hydrochloride can be utilized therapeutically in cancer treatment.
The mechanism of action for APS-2-79 hydrochloride involves:
Research has shown that this inhibition leads to reduced cell proliferation and increased apoptosis in cancerous cells, making APS-2-79 a candidate for further development in targeted cancer therapies .
APS-2-79 hydrochloride has several scientific applications:
The ongoing research into APS-2-79 hydrochloride underscores its potential impact on therapeutic strategies aimed at combating various cancers characterized by aberrant Ras signaling .
APS-2-79 hydrochloride is a quinazoline-derived small molecule inhibitor with systematic IUPAC name 6,7-dimethoxy-N-(2-methyl-4-phenoxyphenyl)quinazolin-4-amine hydrochloride. Its molecular framework features a di-methoxy-substituted quinazoline core linked to a 2-methyl-4-phenoxyaniline moiety, with a hydrochloride salt enhancing stability. Key identifiers include:
CC1=CC(OC2=CC=CC=C2)=CC=C1NC3=NC=NC4=CC(OC)=C(OC)C=C43.Cl [9] [10] APS-2-79 hydrochloride has a defined set of physicochemical properties critical for pharmacological applications:
Table 1: Summary of Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C23H22ClN3O3 |
| Molecular Weight (g/mol) | 423.89 |
| CAS Number (HCl) | 2002381-31-7 |
| Appearance | White to off-white crystalline powder |
| Carbon Content | 65.17% |
Solubility: APS-2-79 hydrochloride exhibits differential solubility across solvents:
Stability:
Table 2: Solubility and Storage Conditions
| Solvent/Form | Solubility/Stability | Storage Recommendations |
|---|---|---|
| DMSO | 97 mg/mL (228.83 mM) | –80°C for long-term (2 years) |
| Ethanol | 30–32 mg/mL (70.77–75.49 mM) | –20°C for short-term (1 year) |
| Water | Insoluble (<1 mg/mL) | Not applicable |
| Solid (powder) | >98% purity under desiccated storage | –20°C in dark, dry conditions |
CAS No.: 16899-07-3
CAS No.: 61081-59-2
CAS No.: 67707-87-3
CAS No.: